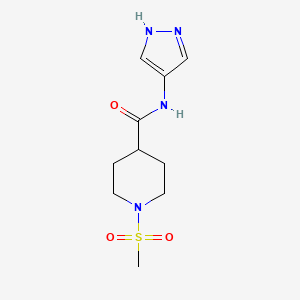
1-(Methylsulfonyl)-N-(1h-pyrazol-4-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylsulfonyl)-N-(1h-pyrazol-4-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfonyl)-N-(1h-pyrazol-4-yl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction using suitable reagents.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is added through a sulfonylation reaction.
Incorporation of the Pyrazolyl Group: The pyrazolyl group is introduced through a coupling reaction with a pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-(Methylsulfonyl)-N-(1h-pyrazol-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(Methylsulfonyl)-N-(1h-pyrazol-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-(Methylsulfonyl)-N-(1h-pyrazol-4-yl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides, pyrazole derivatives, and sulfonyl-containing compounds.
Examples: this compound, 1-(Methylsulfonyl)-N-(1h-pyrazol-3-yl)piperidine-4-carboxamide, and 1-(Methylsulfonyl)-N-(1h-pyrazol-5-yl)piperidine-4-carboxamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Actividad Biológica
1-(Methylsulfonyl)-N-(1H-pyrazol-4-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methylsulfonyl group and a pyrazole moiety. This structural configuration is critical for its biological activity, as it influences the compound's interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has been shown to inhibit the growth of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
The compound appears to induce apoptosis in cancer cells through the following mechanisms:
- Microtubule Destabilization : At concentrations around 20 μM, it has been observed to inhibit microtubule assembly significantly, suggesting a role as a microtubule-destabilizing agent .
- Caspase Activation : The compound enhances caspase-3 activity, indicating that it triggers programmed cell death pathways in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial activity . Studies have demonstrated its effectiveness against various pathogens, including Mycobacterium tuberculosis (Mtb). The unique N-(methylsulfonyl)propanamide substituent is critical for its potency against tuberculosis, showcasing moderate activity under various conditions .
Structure-Activity Relationship (SAR)
A systematic exploration of the structure-activity relationship has revealed that modifications around the pyrazole core can significantly alter biological activity. For instance:
- Substituents at the N1 position enhance potency against Mtb.
- The presence of the sulfonamide functionality is crucial for maintaining high levels of activity .
Research Findings and Case Studies
Several studies have investigated the biological activities of pyrazole derivatives. Below is a summary table highlighting key findings related to this compound:
Propiedades
Fórmula molecular |
C10H16N4O3S |
|---|---|
Peso molecular |
272.33 g/mol |
Nombre IUPAC |
1-methylsulfonyl-N-(1H-pyrazol-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C10H16N4O3S/c1-18(16,17)14-4-2-8(3-5-14)10(15)13-9-6-11-12-7-9/h6-8H,2-5H2,1H3,(H,11,12)(H,13,15) |
Clave InChI |
UOLWSJKZYGGEOP-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















